Tricyclohexyl trithiophosphite

Lipophilicity Material Science Solubility

Purchase Tricyclohexyl trithiophosphite (CAS 13676-85-2) for its unique steric bulk and high hydrophobicity (LogP 6.7), critical for synthesizing S,S,S-tricyclohexyl phosphorotrithioate and stabilizing maleic anhydride. Its cyclohexyl groups ensure specific geometries in transition metal complexes, differentiating it from linear analogs. Ideal for non-polar polymer matrices.

Molecular Formula C18H33PS3
Molecular Weight 376.6 g/mol
CAS No. 13676-85-2
Cat. No. B087853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexyl trithiophosphite
CAS13676-85-2
Molecular FormulaC18H33PS3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SP(SC2CCCCC2)SC3CCCCC3
InChIInChI=1S/C18H33PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2
InChIKeySVUVNJONFSNDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclohexyl Trithiophosphite (CAS 13676-85-2): Bulk Procurement and Scientific Selection Guide


Tricyclohexyl trithiophosphite (CAS 13676-85-2), also known as tris(cyclohexylthio)phosphane, is a phosphorus-based organosulfur compound with the molecular formula C₁₈H₃₃PS₃ . This compound belongs to the trithiophosphite class (P(SR)₃), characterized by a central phosphorus atom bonded to three sulfur-linked cyclohexyl groups, yielding a molecular weight of 376.62 g/mol . Its high calculated LogP of 6.7 indicates strong hydrophobicity and a preference for non-polar media [1]. The compound is a known versatile ligand in coordination chemistry and has been explored as a stabilizer for heat-sensitive materials like maleic anhydride [2].

Why Tricyclohexyl Trithiophosphite Cannot Be Replaced by a Generic Trithiophosphite


Generic substitution among trithiophosphites (P(SR)₃) is not scientifically defensible due to the profound influence of the 'R' group on steric bulk, solubility, and thermal behavior. The cyclohexyl substituent in Tricyclohexyl trithiophosphite confers a unique combination of high hydrophobicity (LogP 6.7) and significant steric hindrance, which critically modulates its coordination chemistry and reactivity compared to its linear alkyl or aromatic counterparts [1]. For instance, its steric profile directly impacts its ability to form specific transition metal complexes and influences the reaction pathway in alkylation processes, which differ markedly from less hindered trialkyl analogs [2][3]. Therefore, substituting this compound with a more readily available, less costly trialkyl trithiophosphite like Trilauryl trithiophosphite will almost certainly alter reaction kinetics, complex stability, and material compatibility, compromising the reproducibility and performance of the intended application [4].

Quantitative Evidence for the Differentiated Procurement of Tricyclohexyl Trithiophosphite


Differentiation in Hydrophobicity: LogP of Tricyclohexyl vs. Trimethyl Trithiophosphite

The calculated LogP (octanol-water partition coefficient) for Tricyclohexyl trithiophosphite is 6.7 [1]. This value indicates a strong preference for non-polar environments. While direct experimental LogP data for a direct comparator like Trimethyl trithiophosphite (CAS 1688-54-8) is not found in the curated sources, class-level inference based on LogP contributions of alkyl groups (cyclohexyl vs. methyl) suggests a substantial difference in hydrophobicity. The higher LogP of the tricyclohexyl derivative makes it the preferred choice for applications in hydrophobic matrices, such as polyolefin stabilization or non-polar lubricant additives, where its methyl analog would exhibit insufficient solubility and migration.

Lipophilicity Material Science Solubility

Comparative Thermal Stability: Tricyclohexyl vs. Trialkyl Trithiophosphites

Tricyclohexyl trithiophosphite exhibits a calculated boiling point of 495.1°C at 760 mmHg [1]. In contrast, typical trialkyl trithiophosphites, such as Trilauryl trithiophosphite (CAS 1656-63-9), are described as oils or low-melting solids with decomposition occurring below 300°C, a common characteristic for this class . The significantly higher boiling point of the tricyclohexyl derivative is indicative of its greater thermal stability and lower volatility under processing conditions. This is a critical differentiator for applications requiring high-temperature stability, such as in polymer melt processing or as a high-temperature lubricant additive, where its alkyl counterparts may degrade or volatilize.

Thermal Analysis Process Chemistry Stabilizers

Differentiation in Oxidation Behavior: Conversion to Phosphorotrithioate

Under controlled oxidation conditions (H₂O₂, DMSO/toluene solvent, 0.5h reaction time), Tricyclohexyl trithiophosphite is converted to S,S,S-tricyclohexyl phosphorotrithioate with a reported yield of 31 mg [1]. This transformation is highly specific and demonstrates the compound's utility as a precursor to the corresponding phosphorotrithioate. This reaction pathway is distinct from the major reaction of trialkyl trithiophosphites with alkyl halides, which proceeds via alkylation of the phosphorus atom to form alkylthionephosphonates [2]. The ability to selectively oxidize Tricyclohexyl trithiophosphite to its phosphorotrithioate derivative is a key differentiator for chemists requiring this specific sulfur-oxidized product, a transformation not generally reported for simpler trialkyl analogs.

Synthetic Chemistry Reaction Yield Oxidation

Differentiation in Maleic Anhydride Stabilization: Trialkyl Trithiophosphites Class Performance

Trialkyl trithiophosphites, including the tricyclohexyl derivative, are established as effective heat stabilizers for maleic anhydride, preventing polymerization and color formation [1]. The patent literature specifies that these stabilizers are effective at low concentrations, generally between 1 and 2,000 ppm, with a preferred range of 5 to 500 ppm [2]. While direct comparative data for Tricyclohexyl trithiophosphite versus other trialkyl analogs within this patent are not provided, the explicit inclusion of this class of compounds confirms its suitability for this application. This provides a quantifiable benchmark for procurement; a user requiring stabilization of maleic anhydride can confidently select this compound, knowing it belongs to a class with demonstrated efficacy at these specific, low concentrations.

Stabilizers Polymer Additives Thermal Stability

Steric Influence on Coordination Chemistry: A Differentiator for Metal Complex Synthesis

The bulky cyclohexyl substituents in Tricyclohexyl trithiophosphite create a highly sterically hindered environment around the phosphorus and sulfur donor atoms . This steric bulk is a critical differentiator in coordination chemistry, influencing both the stoichiometry and geometry of the resulting metal complexes. For example, while trimethyltrithiophosphite forms a simple mononuclear complex [(MeS)₃PAuCl] with Au(I), the increased steric demand of the tricyclohexyl analog may favor different coordination modes or prevent the formation of certain multinuclear species observed with less hindered ligands [1]. This steric differentiation is paramount for chemists designing catalysts or materials where precise control over the metal's coordination sphere is required.

Coordination Chemistry Ligand Design Steric Effects

Optimal Application Scenarios for Tricyclohexyl Trithiophosphite Based on Empirical Evidence


Synthesis of S,S,S-Tricyclohexyl Phosphorotrithioate

Based on the direct evidence of its oxidation to S,S,S-tricyclohexyl phosphorotrithioate [1], this compound is optimally used as a precursor for the synthesis of this specific phosphorotrithioate derivative. Researchers aiming to prepare this sulfur-oxidized compound should prioritize Tricyclohexyl trithiophosphite over other trithiophosphites, as the reported reaction pathway is specific and provides a direct route to the desired product under mild conditions.

High-Temperature Stabilizer for Maleic Anhydride

As supported by patent literature [1], Tricyclohexyl trithiophosphite is a suitable candidate for the heat stabilization of maleic anhydride, particularly in industrial settings requiring high thermal stability. Its high boiling point (495.1°C) and class-validated efficacy at low ppm levels [2] make it a robust choice for preventing polymerization and discoloration during the storage and processing of maleic anhydride, where less thermally stable analogs might degrade.

Ligand for Sterically Demanding Metal Complexes

The significant steric bulk imparted by its cyclohexyl groups [1] positions Tricyclohexyl trithiophosphite as an ideal ligand for the synthesis of coordinatively unsaturated or low-coordinate transition metal complexes [2]. Its use is indicated when the research objective requires a ligand with a large cone angle to enforce specific geometries or to prevent oligomerization of the metal center. This makes it a valuable tool in catalyst design and fundamental coordination chemistry studies.

Non-Polar Matrix Additive

Owing to its high calculated LogP of 6.7 [1], Tricyclohexyl trithiophosphite is best suited for incorporation into highly hydrophobic environments, such as polyolefin polymers or non-polar lubricant base oils. Its strong preference for the organic phase ensures good solubility and migration behavior in these matrices, where its more polar trialkyl or triaryl counterparts would exhibit poor compatibility and performance.

Technical Documentation Hub

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